molecular formula C10H18N2O4 B2963720 (R)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate CAS No. 1821769-71-4

(R)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate

Cat. No.: B2963720
CAS No.: 1821769-71-4
M. Wt: 230.264
InChI Key: ZSWWTDBVKVWIAD-SSDOTTSWSA-N
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Description

(R)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate is a chemical compound with the molecular formula C10H18N2O4. It is a derivative of morpholine, featuring a tert-butyl group and a carbamoyl moiety. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with morpholine as the starting material.

  • Reaction Steps: The morpholine undergoes a series of reactions, including carbamoylation and esterification, to introduce the carbamoyl and tert-butyl groups.

  • Conditions: The reactions are usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production can be carried out using batch processes for smaller-scale production or continuous processes for larger-scale manufacturing.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis and as a reagent in various chemical reactions. Biology: It can be used in biological studies to investigate enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (R)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

  • Morpholine: A simpler analog without the tert-butyl and carbamoyl groups.

  • N-Methylmorpholine: A morpholine derivative with a methyl group.

  • N-Ethylmorpholine: Another morpholine derivative with an ethyl group.

Uniqueness: (R)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate is unique due to the presence of the bulky tert-butyl group, which influences its reactivity and biological activity compared to simpler morpholine derivatives.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl (2R)-2-carbamoylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-7(6-12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWWTDBVKVWIAD-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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